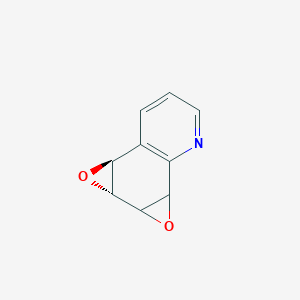

trans-Quinoline-5,6,7,8-dioxide

Descripción

trans-Quinoline-5,6,7,8-dioxide is a polyoxygenated derivative of quinoline, characterized by two oxygen atoms incorporated at the 5,6- and 7,8-positions in a trans configuration. Its synthesis typically involves the oxidation of bromohydrin intermediates under basic conditions, as demonstrated by the reaction of bromohydrin derivatives with sodium methoxide in tetrahydrofuran (THF) . Structurally, the compound retains the aromatic quinoline core but features two epoxide-like oxygen bridges, which significantly influence its electronic and reactive properties.

Key properties include weak mutagenicity in the Ames test (specific mutagenicity: 123 ± 10 revertants/µmole), observed independently of metabolic activation (S9 mix) . This distinguishes it from other quinoline oxides, such as quinoline 7,8-oxide, which require S9 activation for mutagenic activity .

Propiedades

Número CAS |

142129-81-5 |

|---|---|

Fórmula molecular |

C4H2Br2SZn |

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

(2S,4R)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |

InChI |

InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8+,9?/m0/s1 |

Clave InChI |

DLTXKFCMJDWKEV-YRXIUSAGSA-N |

SMILES |

C1=CC2=C(C3C(O3)C4C2O4)N=C1 |

SMILES isomérico |

C1=CC2=C(C3C(O3)[C@H]4[C@H]2O4)N=C1 |

SMILES canónico |

C1=CC2=C(C3C(O3)C4C2O4)N=C1 |

Sinónimos |

trans-Quinoline-5,6,7,8-dioxide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Mutagenicity in the Ames Test

| Compound | Mutagenicity (Revertants/µmole) | S9 Mix Dependency |

|---|---|---|

| Quinoline 7,8-oxide | 2498 ± 96 (20% S9) | Yes |

| N-Methyl-quinoline 5,6-oxide | 134 ± 6 | Yes |

| trans-Quinoline-5,6,7,8-dioxide | 123 ± 10 | No |

Key Findings :

- N-Methyl-quinoline 5,6-oxide, though less mutagenic than quinoline 7,8-oxide, still depends on S9 for activity .

Structural and Reactivity Differences

- Quinoline 7,8-oxide: Features a single epoxide group at the 7,8-position, making it more reactive toward electrophilic attack. Its mutagenicity is likely mediated by metabolic conversion to electrophilic intermediates .

- trans-Quinoline dioxide: The dual oxygen bridges stabilize the molecule, reducing electrophilicity but enabling direct mutagenic interactions.

Comparison with Hydrogenated Quinoline Derivatives

Hydrogenated quinolines, such as 5,6,7,8-tetrahydroquinoline (THQ), differ in saturation and applications (Table 2).

*Calculated based on molecular formula.

Key Findings :

- This suggests that the dioxide’s oxygen bridges hinder reduction under typical catalytic conditions.

- Applications: While 5,6,7,8-THQ derivatives serve as hydrogen carriers (89% efficiency with Pd/C catalysts) , trans-Quinoline dioxide is primarily studied for mutagenicity, reflecting divergent functional roles.

Comparison with Acridine and Pyrazoloquinoline Derivatives

- Acridine Derivatives: Compounds like 6,9-dichloro-2-methoxyacridine share structural similarities but exhibit distinct bioactivities, such as cholinesterase inhibition and neuroprotective effects . trans-Quinoline dioxide lacks these reported activities, emphasizing the role of the acridine core in neuropharmacology.

- Pyrazoloquinolines: Derivatives like 5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline are explored for Alzheimer’s disease treatment . The dioxide’s rigid, oxygenated structure limits its utility in such flexible receptor-binding applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.